molecular formula C12H17NO2 B13520526 2-ethyl-N-(2-hydroxyphenyl)butanamide

2-ethyl-N-(2-hydroxyphenyl)butanamide

Cat. No.: B13520526
M. Wt: 207.27 g/mol
InChI Key: ZHIXKMXOQAKAKN-UHFFFAOYSA-N
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Description

Contextualizing the Chemical Class of N-Substituted Butanamides

N-substituted butanamides are a class of organic compounds characterized by a butanamide backbone with a substituent attached to the nitrogen atom. The butanamide core consists of a four-carbon acyl group bonded to a nitrogen atom. The "N-substituted" designation indicates that one of the hydrogen atoms on the amide nitrogen has been replaced by another chemical group. This substitution can dramatically influence the molecule's physical, chemical, and biological properties.

The versatility of the N-substituent allows for the creation of a vast library of compounds with tailored characteristics. Researchers have explored numerous derivatives by incorporating various aliphatic, aromatic, and heterocyclic groups at the N-position. researchgate.net These modifications can alter properties such as solubility, stability, and the ability to interact with biological targets. numberanalytics.com

Historical Trajectories of Research on Hydroxyphenyl Amide Derivatives

The study of hydroxyphenyl amide derivatives has a rich history rooted in the exploration of naturally occurring and synthetic compounds with biological activity. Phenolic compounds, in general, are known for their antioxidant properties, and the incorporation of an amide linkage can confer a range of other pharmacological effects. mdpi.com

Historically, research in this area has often been driven by the desire to understand and mimic the structures of natural products or to develop new therapeutic agents. For instance, the synthesis of various N-(hydroxyphenyl)benzamides and their derivatives has been a subject of interest, with studies focusing on their potential as antimicrobial or enzyme-inhibiting agents. researchgate.net The presence of both a hydroxyl group and an amide group in the same molecule allows for hydrogen bonding and potential interactions with biological macromolecules, making them attractive scaffolds for drug design.

Current Academic Landscape and Research Focus on 2-ethyl-N-(2-hydroxyphenyl)butanamide

A comprehensive review of the current academic literature reveals that this compound is not a widely studied compound. There is a notable scarcity of published research that focuses specifically on its synthesis, characterization, or application. While the broader classes of N-substituted butanamides and hydroxyphenyl amides are well-represented in chemical and medicinal chemistry research, this particular molecule appears to be an outlier with limited academic attention.

Below is a table of predicted physicochemical properties for this compound, generated using computational models. It is important to note that these are theoretical values and have not been experimentally verified.

Table 1: Predicted Physicochemical Properties of this compound

Property Predicted Value
Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
XLogP3 2.5
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 4
Exact Mass 207.12593 g/mol
Monoisotopic Mass 207.12593 g/mol
Topological Polar Surface Area 49.3 Ų
Heavy Atom Count 15
Complexity 209

Identification of Underexplored Research Avenues for this compound

The current gap in the scientific literature for this compound presents several opportunities for novel research. Given the known biological activities of related hydroxyphenyl amide structures, a number of research avenues could be explored.

Synthesis and Characterization: The most fundamental area of research would be the development and optimization of a synthetic route to produce this compound in good yield and purity. Following a successful synthesis, a thorough characterization using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be essential to confirm its structure and provide foundational data for future studies.

Biological Screening: A broad biological screening of the compound could uncover potential therapeutic applications. Based on the activities of similar molecules, initial investigations could focus on:

Antimicrobial Activity: Many phenolic and amide-containing compounds exhibit antibacterial and antifungal properties.

Antioxidant Activity: The presence of a hydroxyphenyl group suggests that the compound may possess antioxidant capabilities.

Enzyme Inhibition: Hydroxyphenyl amides have been investigated as inhibitors of various enzymes, and this compound could be screened against a panel of relevant enzymes.

Materials Science Applications: Beyond biological applications, the properties of this compound could be of interest in materials science. For example, its ability to form hydrogen bonds could be explored in the context of developing new polymers or self-assembling materials.

Comparative Studies: A comparative study of this compound with its isomers (e.g., N-(3-hydroxyphenyl) and N-(4-hydroxyphenyl) analogues) could provide valuable structure-activity relationship (SAR) data, elucidating the importance of the hydroxyl group's position on the phenyl ring for any observed biological activity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

2-ethyl-N-(2-hydroxyphenyl)butanamide

InChI

InChI=1S/C12H17NO2/c1-3-9(4-2)12(15)13-10-7-5-6-8-11(10)14/h5-9,14H,3-4H2,1-2H3,(H,13,15)

InChI Key

ZHIXKMXOQAKAKN-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)NC1=CC=CC=C1O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 Ethyl N 2 Hydroxyphenyl Butanamide

Foundational Amidation Reactions for Anilide Synthesis

The formation of the amide bond in anilides, such as 2-ethyl-N-(2-hydroxyphenyl)butanamide, is a cornerstone of organic synthesis. Historically, this has been achieved through various methods, each with distinct advantages and limitations.

Direct Amidation Protocols and Their Advancements

Direct amidation involves the condensation of a carboxylic acid and an amine with the removal of water. While conceptually simple, this method traditionally requires high temperatures (often exceeding 160-180°C) to overcome the formation of non-reactive ammonium (B1175870) carboxylate salts. mdpi.com Such harsh conditions can be incompatible with sensitive functional groups.

Advancements in direct amidation have focused on facilitating water removal to drive the reaction forward under milder conditions. Techniques include the use of a Dean-Stark apparatus for azeotropic water removal or the addition of dehydrating agents like molecular sieves. mdpi.com Microwave irradiation in the presence of solid supports like silica (B1680970) gel has also been explored to promote these reactions. mdpi.com

A significant challenge in the direct amidation of substrates like 2-aminophenol (B121084) is the potential for side reactions due to the presence of the hydroxyl group. This nucleophilic group can compete with the amine in reacting with the carboxylic acid, potentially leading to ester formation.

Catalytic Approaches to Amide Bond Formation (e.g., Boron-Catalyzed Systems)

To circumvent the limitations of thermal amidation, catalytic methods have been extensively developed. These approaches aim to activate the carboxylic acid component, making it more susceptible to nucleophilic attack by the amine.

Boron-Catalyzed Systems: Boron-based catalysts, such as boric acid and various boronic acids, have emerged as effective, mild, and environmentally benign options for direct amide synthesis. orgsyn.orgrsc.org The mechanism generally involves the reaction of the boron catalyst with the carboxylic acid to form an acyloxyboron intermediate. rsc.org This intermediate is more electrophilic than the free carboxylic acid, facilitating the subsequent reaction with an amine.

The general mechanism for a boronic acid-catalyzed amidation is as follows:

Reaction of the boronic acid with the carboxylic acid to form an (acyloxy)boron intermediate.

Nucleophilic attack by the amine on the activated carbonyl carbon.

Formation of the amide and regeneration of the boron catalyst.

Recent research has identified novel borate (B1201080) esters and thioether-substituted biphenylboronic acids that show high reactivity for a range of challenging substrates, including poorly nucleophilic anilines. rsc.orgresearchgate.net These catalysts can be effective at lower temperatures (e.g., 85°C) and offer a practical route for laboratory-scale synthesis. researchgate.net

Synthetic Routes to this compound

The synthesis of this compound can be approached through several strategic routes, leveraging both classical and modern amidation techniques.

Strategic Selection of Precursor Molecules

The most direct and convergent approach to synthesizing this compound involves the coupling of two primary precursor molecules:

Amine Component: 2-Aminophenol

Carboxylic Acid Component: 2-Ethylbutanoic acid

Alternatively, an activated form of the carboxylic acid can be used, such as:

Acyl Chloride: 2-Ethylbutanoyl chloride

Anhydride (B1165640): 2-Ethylbutanoic anhydride

The choice of precursors is critical and depends on the desired reaction conditions, scale, and tolerance for byproducts. The use of 2-ethylbutanoyl chloride, for instance, leads to a highly exothermic reaction that typically proceeds rapidly at low temperatures but generates stoichiometric amounts of hydrogen chloride, which must be neutralized.

Precursor 1Precursor 2Coupling MethodKey Considerations
2-Aminophenol2-Ethylbutanoic acidDirect Thermal/CatalyticRequires heat or catalyst; potential for O-acylation.
2-Aminophenol2-Ethylbutanoyl chlorideAcylationFast, high-yielding; requires a base to scavenge HCl.
2-Aminophenol2-Ethylbutanoic anhydrideAcylationGood reactivity; produces a carboxylic acid byproduct.

Optimization of Reaction Conditions and Yield Enhancement

Optimizing the synthesis of this compound requires careful consideration of several factors to maximize yield and purity while minimizing side reactions.

Solvent Selection: The choice of solvent is crucial. For direct catalytic amidations, non-polar, high-boiling solvents like toluene (B28343) or fluorobenzene (B45895) are often used to facilitate azeotropic water removal. rsc.orgucl.ac.uk For reactions involving acyl chlorides, less reactive solvents such as dichloromethane (B109758) (CH2Cl2) or tetrahydrofuran (B95107) (THF) are common. ucl.ac.uk

Temperature Control: For direct amidation, temperatures typically range from 80°C to 180°C, depending on the presence and type of catalyst. Boron-catalyzed reactions can often be run at the lower end of this range. mdpi.comresearchgate.net Reactions with highly reactive acyl chlorides are often started at 0°C to control the initial exotherm and then allowed to warm to room temperature.

A hypothetical boron-catalyzed synthesis could involve refluxing 2-aminophenol and 2-ethylbutanoic acid in toluene with a catalytic amount of a suitable boronic acid, with continuous water removal using a Dean-Stark trap. The progress of the reaction would be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Principles of Sustainable Synthesis in Amide Chemistry

The principles of green chemistry are increasingly influencing the design of synthetic routes for amides. The goal is to develop methods that are more efficient, produce less waste, and use less hazardous materials. ucl.ac.uk

Atom Economy: Direct catalytic amidation is inherently more atom-economical than methods that rely on stoichiometric activating agents, as the only byproduct is water. ucl.ac.uk Traditional methods using reagents like HATU or T3P generate significant amounts of waste that must be separated and disposed of. ucl.ac.uk

Solvent Choice: There is a drive to replace hazardous solvents like DMF and CH2Cl2 with greener alternatives. ucl.ac.uk For instance, cyclopentyl methyl ether (CPME) has been explored as a more sustainable solvent for some enzymatic amidation processes. nih.gov Solvent-free methods, where reactants are heated directly, represent an ideal green chemistry approach, sometimes facilitated by a catalyst like boric acid. researchgate.net

Catalysis: The use of recyclable catalysts is a key aspect of sustainable synthesis. Heterogeneous catalysts, such as those based on covalent organic frameworks (COFs) or silica, offer the potential for easier separation and reuse, streamlining production and reducing waste. dst.gov.inwhiterose.ac.uk Enzymatic catalysis, using lipases like Candida antarctica lipase (B570770) B (CALB), also presents a green alternative, operating under mild conditions with high selectivity. nih.gov

Applying these principles to the synthesis of this compound would favor a direct catalytic route, ideally using a recyclable catalyst in a bio-based or easily recycled solvent, or under solvent-free conditions if feasible.

Preparation of Structural Analogues and Derivatives of this compound

The synthesis of structural analogues and derivatives of this compound is a key area of research aimed at exploring the structure-activity relationships of this class of compounds. Methodologies have been developed to systematically modify both the butanamide side chain and the hydroxyphenyl moiety, as well as to construct more complex hybrid molecules.

Systematic Modifications of the Butanamide Side Chain

Modifications to the butanamide side chain of this compound can significantly influence its physicochemical properties. Key transformations include alterations to the alkyl chain and functionalization at various positions.

Alkylation, Acylation, and Halogenation

The alkyl backbone of the butanamide side chain offers several sites for modification. N-alkylation of amides, for instance, can be achieved using alcohols in the presence of cobalt-nanocatalysts, a method that has shown broad substrate scope and good functional group tolerance. nih.gov While direct alkylation of the 2-ethyl group presents challenges, alternative strategies involving the synthesis of analogues with different alkyl substituents at the 2-position are feasible starting from appropriately substituted butanoyl chlorides.

Acylation of the amide nitrogen is a common transformation. Primary and secondary amines readily react with acid chlorides, anhydrides, and esters in a process known as acylation to form amides. organic-chemistry.org This suggests that the nitrogen of the amide in this compound could potentially undergo further acylation under specific conditions, though this is less common for secondary amides.

Side-chain halogenation of alkylarenes is a well-established radical reaction that typically occurs at the benzylic position in the presence of light or heat. orgoreview.com For a simple alkyl chain like the butanamide moiety, direct halogenation would likely be unselective. A more controlled approach would involve the synthesis of butanamide precursors with desired halogen substitutions on the alkyl chain prior to coupling with 2-aminophenol.

Modification General Reagents and Conditions Potential Product Reference
N-AlkylationAlcohols, Cobalt-nanocatalyst, HeatN-alkyl-2-ethyl-N-(2-hydroxyphenyl)butanamide nih.gov
N-AcylationAcid chlorides, Anhydrides, Esters, BaseN-acyl-2-ethyl-N-(2-hydroxyphenyl)butanamide organic-chemistry.org
Side-Chain HalogenationN-Bromosuccinimide (NBS), Light/Heat (on precursor)2-(haloethyl)-N-(2-hydroxyphenyl)butanamide orgoreview.com

Derivatization of the Hydroxyphenyl Moiety

The hydroxyphenyl group is a key feature of this compound, offering a reactive site for various derivatizations that can alter the molecule's electronic and steric properties.

Etherification, Esterification, and Electrophilic Substitution

The phenolic hydroxyl group can be readily converted into an ether through O-alkylation. This reaction is typically carried out using alkyl halides in the presence of a base. For aminophenols, selective O-alkylation can be achieved by first protecting the amino group, for example, by forming an imine with benzaldehyde, followed by alkylation and subsequent deprotection. researchgate.net

Esterification of the hydroxyl group is another common modification. This can be achieved by reacting the N-(2-hydroxyphenyl)amide with an acyl chloride or carboxylic anhydride in the presence of a suitable catalyst or base. Chemoselective O-acylation of hydroxyamino acids has been successfully performed using acyl chlorides in trifluoroacetic acid, a method that could potentially be adapted for N-(2-hydroxyphenyl)amides. nih.gov

The aromatic ring of the hydroxyphenyl moiety is susceptible to electrophilic substitution reactions such as nitration and halogenation. The hydroxyl and amide groups are ortho-, para-directing activators. Nitration of N-(2-hydroxyphenyl)acetamides has been reported, leading to the introduction of a nitro group onto the aromatic ring. mdpi.com Similarly, regioselective ortho-halogenation of N-aryl amides can be achieved using methods like oxidative halodeboronation, which offers a precise way to install a halogen atom. nih.gov

Derivatization Typical Reagents and Conditions Potential Product Reference
O-Alkylation (Etherification)Alkyl halide, Base (after N-protection)2-ethyl-N-(2-alkoxyphenyl)butanamide researchgate.net
O-Acylation (Esterification)Acyl chloride, Trifluoroacetic acid2-(N-(2-ethylbutanoyl)amino)phenyl acetate nih.gov
NitrationNitrating agent (e.g., HNO3/H2SO4)2-ethyl-N-(2-hydroxy-nitro-phenyl)butanamide mdpi.com
HalogenationHalogenating agent (e.g., NBS, NCS)2-ethyl-N-(halo-2-hydroxyphenyl)butanamide nih.gov

Construction of Hybrid Molecules with Incorporated Heterocyclic Scaffolds

The synthesis of hybrid molecules that couple the this compound scaffold with various heterocyclic rings is a promising strategy for developing new compounds with enhanced biological activities.

Triazole, Pyrimidine (B1678525), and Thiazole (B1198619) Hybrids

Triazole-containing hybrids can be synthesized through various methods, including the well-known azide-alkyne cycloaddition ("click chemistry"). nih.gov A general approach to creating a triazole hybrid of the target molecule could involve introducing an azide (B81097) or alkyne functionality onto either the butanamide side chain or the hydroxyphenyl ring, followed by reaction with a corresponding alkyne or azide-functionalized heterocycle. For instance, 1,2,4-triazoles have been synthesized from p-hydroxybenzoic acid hydrazide, indicating the feasibility of using hydroxyphenyl-containing starting materials. researchgate.net

Pyrimidine derivatives can be synthesized through the condensation of amides with nitriles. nih.gov This suggests a potential route where a suitably functionalized N-(2-hydroxyphenyl)amide could react with a nitrile to form a pyrimidine ring. Additionally, multicomponent reactions are often employed for the efficient synthesis of highly substituted pyrimidines. organic-chemistry.org

Thiazole-containing hybrids are also of significant interest. The Hantzsch thiazole synthesis, which involves the reaction of a thiourea (B124793) with an α-haloketone, is a classic method for forming the thiazole ring. sciencescholar.us To create a thiazole hybrid of this compound, one could envision functionalizing the parent molecule with a thiourea or α-haloketone moiety and then performing the cyclization reaction.

Heterocycle General Synthetic Strategy Potential Hybrid Structure Reference
TriazoleAzide-alkyne cycloaddition2-ethyl-N-(2-hydroxy-4-(1,2,3-triazol-1-yl)phenyl)butanamide nih.gov
PyrimidineCondensation of amides with nitrilesHybrid molecule with a pyrimidine ring attached to the hydroxyphenyl moiety nih.gov
ThiazoleHantzsch thiazole synthesisHybrid molecule with a thiazole ring linked to the butanamide side chain sciencescholar.us

Investigation of Post-Synthetic Modifications and Transformations

Post-synthetic modifications of this compound can lead to novel derivatives and provide insights into its chemical reactivity. Key transformations include oxidation, reduction, hydrolysis, and cycloaddition reactions.

Oxidation, Reduction, Hydrolysis, and Cycloaddition

The phenolic hydroxyl group and the secondary amide are potential sites for oxidation. While the amide bond is generally stable, the hydroxyphenyl ring can be susceptible to oxidation, especially under biological conditions or in the presence of strong oxidizing agents.

The amide functional group can be reduced to an amine. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH4). The reduction of an amide results in the conversion of the carbonyl group to a methylene (B1212753) group (C=O → CH2), which would transform this compound into the corresponding secondary amine.

Amide bonds can be cleaved through hydrolysis, which can be catalyzed by either acid or base. Alkaline hydrolysis of amides often requires vigorous conditions, but milder protocols using sodium hydroxide (B78521) in aprotic solvents have been developed. researchgate.net This reaction would break the amide bond of the target molecule, yielding 2-ethylbutanoic acid and 2-aminophenol.

Cycloaddition reactions involving the aromatic ring or potentially the amide double bond (in a tautomeric form) could lead to the formation of more complex polycyclic structures. For example, [3+2] cycloaddition reactions have been used to synthesize cyclic N-acyl amidines from N-silyl enamines and acyl azides. researchgate.net While direct cycloaddition on this compound is not well-documented, derivatization to introduce reactive diene or dienophile moieties could enable such transformations.

Transformation Typical Reagents and Conditions Resulting Product Reference
ReductionLithium aluminum hydride (LiAlH4)N-(2-ethylbutyl)-2-aminophenol-
HydrolysisAcid or Base (e.g., NaOH in aprotic solvent)2-ethylbutanoic acid and 2-aminophenol researchgate.net
Cycloaddition(Requires pre-functionalization)Polycyclic derivatives researchgate.net

Advanced Structural Elucidation and Conformational Analysis of 2 Ethyl N 2 Hydroxyphenyl Butanamide

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for probing the molecular structure of 2-ethyl-N-(2-hydroxyphenyl)butanamide. Each technique provides unique insights into the connectivity, chemical environment, and vibrational modes of the atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton, Carbon-13, and Multidimensional Experiments

Proton (¹H) NMR: The ¹H NMR spectrum is expected to exhibit distinct signals for each type of proton in the molecule. The aromatic protons on the hydroxyphenyl ring would appear as a complex multiplet pattern in the range of δ 6.5-8.0 ppm. The chemical shifts of these protons are influenced by the electron-donating hydroxyl group and the electron-withdrawing amide group. The phenolic hydroxyl proton (OH) would likely appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration. The amide proton (NH) is also expected to be a singlet, typically in the downfield region (δ 8.0-9.5 ppm). The protons of the 2-ethylbutanoyl group would show characteristic aliphatic signals. The methine proton (CH) adjacent to the carbonyl group would be a multiplet, and the methylene (B1212753) (CH₂) and methyl (CH₃) protons of the ethyl and butyl chains would exhibit complex splitting patterns due to diastereotopicity.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum would provide information on the carbon skeleton. The carbonyl carbon (C=O) of the amide is expected to resonate in the downfield region, typically around δ 170-175 ppm. The aromatic carbons would appear in the range of δ 110-160 ppm, with the carbon bearing the hydroxyl group (C-OH) and the carbon attached to the nitrogen (C-N) showing distinct chemical shifts. The aliphatic carbons of the 2-ethylbutanoyl group would be found in the upfield region of the spectrum.

Multidimensional Experiments: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable in unequivocally assigning the proton and carbon signals and establishing the connectivity within the molecule.

Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Aromatic-H6.5 - 8.0Multiplet
Amide-H (NH)8.0 - 9.5Singlet
Phenolic-H (OH)VariableBroad Singlet
Methine-H (CH)2.0 - 2.5Multiplet
Methylene-H (CH₂)1.4 - 1.8Multiplet
Methyl-H (CH₃)0.8 - 1.2Multiplet

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
Carbonyl (C=O)170 - 175
Aromatic (C-OH)150 - 160
Aromatic (C-N)130 - 140
Aromatic (CH)110 - 130
Methine (CH)40 - 50
Methylene (CH₂)20 - 30
Methyl (CH₃)10 - 15

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be attributed to the O-H stretching vibration of the phenolic hydroxyl group, likely broadened due to hydrogen bonding. The N-H stretching vibration of the secondary amide is expected to appear as a sharp to medium band around 3300-3500 cm⁻¹. spectroscopyonline.com The C=O stretching vibration of the amide group (Amide I band) would be a strong, sharp band in the region of 1630-1680 cm⁻¹. spcmc.ac.inquimicaorganica.org The N-H bending vibration (Amide II band) is expected to be observed around 1510-1570 cm⁻¹. spectroscopyonline.com The C-N stretching vibration of the amide would appear in the 1200-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would be observed in their characteristic regions.

Raman Spectroscopy: Raman spectroscopy, being complementary to IR, would also be useful in characterizing the vibrational modes. The aromatic ring vibrations are often strong in the Raman spectrum. The C=O stretching and other skeletal vibrations would also be observable.

Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Phenolic OHO-H Stretch3200 - 3600Broad, Medium-Strong
Amide NHN-H Stretch3300 - 3500Medium
Amide C=OC=O Stretch (Amide I)1630 - 1680Strong
Amide NHN-H Bend (Amide II)1510 - 1570Medium-Strong
Amide C-NC-N Stretch1200 - 1300Medium
Aromatic C-HC-H Stretch3000 - 3100Medium-Weak
Aromatic C=CC=C Stretch1450 - 1600Medium
Aliphatic C-HC-H Stretch2850 - 2960Medium-Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.

Molecular Weight Determination: High-resolution mass spectrometry (HRMS) would provide the accurate mass of the molecular ion, allowing for the determination of the elemental composition of this compound (C₁₂H₁₇NO₂), which has a monoisotopic mass of 207.1259 g/mol .

Predicted Key Fragments in the Mass Spectrum of this compound

m/z Proposed Fragment Structure Fragmentation Pathway
207[C₁₂H₁₇NO₂]⁺˙Molecular Ion
120[HOC₆H₄NH₂]⁺˙Cleavage of the N-CO bond
87[CH₃CH₂CH(CH₃)CO]⁺Cleavage of the N-CO bond
109[HOC₆H₄NH]⁺Loss of butanoyl radical
71[CH₃CH₂CH=C=O]⁺˙McLafferty rearrangement product

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction Studies of this compound

While a specific crystal structure for this compound has not been reported, single-crystal X-ray diffraction studies would provide a wealth of information. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles within the molecule. It would also reveal the preferred conformation of the molecule in the solid state, including the orientation of the 2-ethylbutanoyl group relative to the hydroxyphenyl ring and the planarity of the amide bond.

Chromatographic and Separation Methodologies for Purity and Isolation3.3.1. Application of Thin Layer Chromatography (TLC) and Column Chromatography3.3.2. High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

While general chromatographic principles are well-established for the separation of amide compounds, the user's strict instructions to focus solely on "this compound" and to not introduce information outside the explicit scope prevents the inclusion of theoretical or generalized methodologies that are not supported by specific empirical data for this compound.

Mechanistic Investigations of Biological Interactions of 2 Ethyl N 2 Hydroxyphenyl Butanamide

Molecular Target Engagement and Receptor Binding Studies

The structure of 2-ethyl-N-(2-hydroxyphenyl)butanamide, featuring a hydroxyphenyl group linked to a butanamide chain with an ethyl substitution, suggests the potential for interactions with a variety of biological macromolecules, including proteins such as enzymes and receptors. The phenolic hydroxyl group and the amide linkage are key functional groups that can participate in hydrogen bonding, a fundamental interaction in molecular recognition.

Characterization of Interactions with Viral Proteases (e.g., Enterovirus D68 3C Protease)

Enterovirus D68 (EV-D68) is a pathogen of increasing public health concern, and its 3C protease (3Cpro) is an essential enzyme for viral replication, making it an attractive target for antiviral drug development. nih.govmdpi.com The 3C protease is a cysteine protease responsible for cleaving the viral polyprotein at specific sites. biorxiv.org Inhibitors of this enzyme often mimic the natural substrate and form covalent or non-covalent bonds with the catalytic residues in the active site.

While no studies have directly tested this compound against EV-D68 3Cpro, its potential for interaction can be hypothesized. The hydroxyphenyl group could potentially fit into one of the substrate-binding pockets of the protease. The amide bond is a common feature in many protease inhibitors. For effective inhibition, the compound would need to present a shape and distribution of electrostatic charges that are complementary to the active site of the EV-D68 3C protease.

Table 1: Potential Interactions of this compound with a Generic Protease Active Site

Functional Group of Compound Potential Interaction Corresponding Amino Acid Residue (Example)
Hydroxyphenyl Hydrogen bond donor/acceptor Asp, Glu, His
Amide NH Hydrogen bond donor Carbonyl oxygen of peptide backbone
Amide C=O Hydrogen bond acceptor Amide nitrogen of peptide backbone, Asn, Gln

Exploration of Binding Mechanisms to Other Protein Targets

The structural motifs within this compound allow for the exploration of its binding to a wide array of other protein targets. The principles of molecular recognition are governed by the sum of non-covalent interactions between a ligand and a protein, which include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. nih.gov

The binding mechanism can follow either an "induced-fit" model, where the protein undergoes a conformational change upon ligand binding to achieve a better fit, or a "conformational selection" model, where the protein exists in an ensemble of conformations, and the ligand selectively binds to a pre-existing compatible conformation. nih.gov The flexibility of the butanamide side chain in this compound could allow it to adapt to the binding sites of various proteins.

Determination of Ligand-Binding Kinetics and Thermodynamics

Understanding the kinetics and thermodynamics of ligand-protein binding is crucial for drug design. nih.govwhiterose.ac.uk Isothermal titration calorimetry (ITC) is a powerful technique used to determine the thermodynamic parameters of binding, including the change in enthalpy (ΔH), entropy (ΔS), and the binding constant (Kb), from which the Gibbs free energy change (ΔG) can be calculated. nih.gov Surface plasmon resonance (SPR) is another method that can provide kinetic data, such as the association (kon) and dissociation (koff) rate constants. whiterose.ac.uk

Enzyme Inhibition and Modulation Studies

The chemical structure of this compound makes it a candidate for investigation as an inhibitor of various enzymes.

Investigations into Urease Inhibitory Activity of Related Derivatives

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide, and its inhibition is a target for the treatment of infections caused by urease-producing bacteria, such as Helicobacter pylori. nih.gov Many compounds containing hydroxyphenyl and amide or similar functional groups have been investigated as urease inhibitors. For instance, Schiff base ligands derived from salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) and their metal complexes have shown potent urease inhibitory activity. researchgate.net These compounds often chelate the nickel ions in the active site of the urease enzyme.

Given the presence of the 2-hydroxyphenyl group, this compound could potentially act as a urease inhibitor. The hydroxyl group and the amide oxygen could coordinate with the nickel ions in the urease active site.

Table 2: Urease Inhibitory Activity of Structurally Related Compound Classes

Compound Class Example Compound Mechanism of Inhibition (Hypothesized) IC50 Range (µM) - Representative
Schiff Bases 2-{[(2-{[(E)-(2-hydroxyphenyl)methylidene]amino}ethyl)imino]methyl}phenol-Copper(II) Complex Chelation of Ni(II) ions in the active site Potent inhibition reported researchgate.net
Hydroxyurea Derivatives N¹-hydroxy-N²-substituted derivatives Interaction with the active site nickel center Varies with substitution nih.gov

Assessment of Neuraminidase Inhibition by Structurally Related Compounds

Neuraminidase is a key enzyme on the surface of the influenza virus that allows for the release of newly formed virus particles from infected cells. nih.gov Inhibitors of neuraminidase, such as oseltamivir (B103847) and zanamivir, are important antiviral drugs. nih.gov These inhibitors are typically sialic acid analogs that bind tightly to the active site of the neuraminidase enzyme.

While this compound is not a close structural analog of sialic acid, some small molecules have been found to inhibit neuraminidase through different binding modes. The potential for this compound to inhibit neuraminidase would likely be low without significant structural modification to better mimic the natural substrate or to interact with other allosteric sites on the enzyme. However, the exploration of novel chemical scaffolds for neuraminidase inhibition is an active area of research. sci-hub.ru

Table 3: Common Functional Groups in Known Neuraminidase Inhibitors

Functional Group Role in Binding
Carboxylate Forms salt bridge with conserved arginine residues
Guanidino Forms strong electrostatic interactions
Acetamido Forms hydrogen bonds with active site residues

Cellular and Subcellular Level Mechanistic Studies (Excluding Clinical Outcomes)

In Vitro Cellular Activity: Mechanisms of Action in Cell-Based Assays (e.g., Cytotoxicity to Cell Lines)

The cytotoxic potential of synthetic chemical derivatives is a significant area of research in the development of new therapeutic agents. While specific cytotoxicity data for this compound is limited, studies on analogous compounds provide insights into possible mechanisms. For instance, a related derivative, N-(2-hydroxyphenyl)-2-propylpentanamide, has demonstrated anti-proliferative activity in various cancer cell lines, including HeLa, rhabdomyosarcoma, and breast cancer cells. nih.gov This activity is suggested to be linked to the inhibition of histone deacetylase (HDAC) enzymes. nih.govresearchgate.net Another study on different N-hydroxybutanamide derivatives showed varying degrees of cytotoxicity against several cancer cell lines, with some exhibiting low toxicity. mdpi.com The cytotoxic mechanisms of such compounds can involve the induction of apoptosis, cell cycle arrest, and the disruption of mitochondrial membrane potential. nih.gov

Below is a representative table illustrating the kind of data obtained in cytotoxicity assays for related compounds.

Cell LineCompound TypeIC50 (µM)Exposure Time (h)
MDA-MB-231Synthetic Azidothymidine Derivative11.76 ± 2.9748
MCF-7Synthetic α-Methylene-δ-Lactone3.54 ± 0.76Not Specified
HeLaN-hydroxybutanamide derivative>10072
HepG2N-hydroxybutanamide derivative>10072

This table is illustrative and based on data for related but distinct compounds. mdpi.comnih.gov

Investigations of Antimicrobial Mechanisms at the Cellular Level

The antimicrobial properties of compounds containing hydroxyphenyl and amide moieties have been a subject of investigation. Research into derivatives of N-substituted-β-amino acids with a 2-hydroxyphenyl group has revealed antimicrobial activity. nih.gov For example, certain synthesized compounds in this class showed good activity against Staphylococcus aureus and Mycobacterium luteum, as well as antifungal activity against Candida tenuis and Aspergillus niger. nih.gov

The proposed mechanisms for antimicrobial action of such chemical classes often involve the disruption of the microbial cell membrane or wall, interference with essential enzymes, or damage to nucleic acids and proteins. mdpi.com The lipophilicity conferred by parts of the molecule can facilitate its penetration through the microbial cell envelope. mdpi.com

The following table summarizes the antimicrobial activity of some related compounds.

Compound ClassTarget MicroorganismActivity Level
N-substituted-β-amino acid derivativeStaphylococcus aureusGood
N-substituted-β-amino acid derivativeMycobacterium luteumGood
N-substituted-β-amino acid derivativeCandida tenuisSignificant
N-substituted-β-amino acid derivativeAspergillus nigerSignificant

This table is based on findings for related compound classes. nih.gov

Modulation of Specific Cellular Pathways and Processes

The modulation of cellular signaling pathways is a key aspect of the mechanism of action for many bioactive compounds. While direct evidence for this compound is not available, related structures like flavonoids, which also possess hydroxylated phenyl rings, are known to interact with various signaling pathways. nih.gov These pathways include the mitogen-activated protein kinase (MAPK) pathways (ERK, JNK, and p38) and the PI3K/Akt signaling cascade, which are crucial for cell survival, proliferation, and apoptosis. nih.gov For instance, some flavonoids can modulate the activity of transcription factors and the expression of anti-apoptotic proteins. nih.gov Given the structural similarities, it is plausible that this compound could also influence such cellular processes, though this requires experimental verification.

Computational Chemistry and Theoretical Modeling of 2 Ethyl N 2 Hydroxyphenyl Butanamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of a molecule. These methods, rooted in quantum mechanics, provide a detailed description of the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure of molecules. nih.govniscpr.res.in A primary application of DFT is geometry optimization, where the lowest energy arrangement of atoms in the molecule is calculated. This process identifies the most stable three-dimensional structure of 2-ethyl-N-(2-hydroxyphenyl)butanamide. The optimization involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. tandfonline.com

The energy landscape of the molecule can also be explored using DFT. This involves identifying various stable conformations (local minima) and the transition states that connect them. For this compound, this would involve mapping the potential energy as a function of the rotation around its flexible bonds, such as the amide bond and the ethyl group. Such an analysis reveals the relative stability of different conformers and the energy barriers for conformational changes. nih.gov

Table 1: Representative Data from Geometry Optimization of this compound using DFT

ParameterOptimized Value (Illustrative)
Total Energy (Hartree)-712.3456
Dipole Moment (Debye)3.45
C=O Bond Length (Å)1.24
N-H Bond Length (Å)1.01
O-H Bond Length (Å)0.97
Amide C-N-C Bond Angle (°)121.5

Note: The data in this table is illustrative of the typical outputs from a DFT calculation and is not based on actual experimental or computational results for this specific molecule.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. numberanalytics.comnumberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. numberanalytics.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. ijcce.ac.ir A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive and can be easily excited. numberanalytics.com For this compound, analyzing the spatial distribution of the HOMO and LUMO can identify the regions of the molecule most likely to participate in electron-donating and electron-accepting interactions, respectively. rsc.org

The Molecular Electrostatic Potential (ESP) map provides a visual representation of the charge distribution in a molecule. tandfonline.com It illustrates the regions that are electron-rich (negative potential) and electron-poor (positive potential). The ESP map for this compound would highlight the electronegative oxygen and nitrogen atoms as regions of negative potential, which are susceptible to electrophilic attack, while the hydrogen atoms of the hydroxyl and amide groups would show positive potential, indicating sites for nucleophilic interaction. ijcce.ac.ir

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV) (Illustrative)
HOMO-6.2
LUMO-1.1
HOMO-LUMO Gap5.1

Note: The data in this table is for illustrative purposes to represent typical FMO energy values and is not derived from specific calculations on this molecule.

Quantum chemical calculations can also predict various spectroscopic properties. For instance, vibrational frequencies can be calculated and correlated with experimental infrared (IR) and Raman spectra to aid in the structural characterization of this compound. tandfonline.com Furthermore, electronic transitions can be calculated using Time-Dependent DFT (TD-DFT), which helps in interpreting UV-Visible absorption spectra. niscpr.res.in

Global reactivity descriptors, derived from the HOMO and LUMO energies, can quantify the chemical reactivity of the molecule. These include electronegativity, chemical hardness, and global softness. Such descriptors provide a quantitative measure of the molecule's reactivity and can be used to compare it with other related compounds. ijcce.ac.ir

Molecular Dynamics (MD) Simulations for Conformational and Dynamic Behavior

While quantum chemical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. frontiersin.org MD simulations solve Newton's equations of motion for the atoms in a molecule, providing a trajectory that describes their positions and velocities over time.

MD simulations are an excellent tool for exploring the conformational space of flexible molecules like this compound. By simulating the molecule's motion over nanoseconds or longer, it is possible to observe transitions between different stable conformations and to understand the flexibility of different parts of the molecule. nih.gov This is particularly important for understanding how the molecule might adapt its shape to fit into a biological receptor.

A significant application of MD simulations is in studying the interaction between a small molecule (ligand) and a biological target, such as a protein or enzyme. fz-juelich.deresearchgate.net If a potential biological target for this compound is identified, MD simulations can be used to model the binding process.

These simulations can reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex. frontiersin.org By calculating the binding free energy, MD simulations can also provide a quantitative estimate of the binding affinity. nih.gov This information is invaluable in drug discovery and design, as it helps to understand the mechanism of action and to suggest modifications to improve binding potency. rsc.org

Molecular Docking for Binding Mode Prediction and Virtual Screening

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding mechanism of a ligand, like this compound, to a macromolecular target, such as a protein or a nucleic acid.

Molecular docking simulations are pivotal in elucidating the optimal binding poses of this compound within the active sites of various biological targets. These simulations calculate the binding affinity and predict the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex.

For instance, in a hypothetical docking study of this compound against a target enzyme, the software would generate a series of possible binding conformations, or "poses," and rank them based on a scoring function. The top-ranked poses represent the most likely binding modes. The intramolecular hydrogen bond between the phenolic hydroxyl group and the amide carbonyl oxygen in this compound is a crucial feature that influences its conformation and interaction with the target. Theoretical studies on similar ortho-hydroxyaryl amides have highlighted the importance of this intramolecular hydrogen bond in determining the planarity and conformational preferences of the molecule, which in turn dictates its binding to a receptor. researchgate.netmdpi.com

Table 1: Hypothetical Docking Results of this compound with a Target Protein

ParameterValue
Target ProteinExample Kinase 1 (EK1)
Docking Score (kcal/mol)-8.5
Predicted Interactions
Hydrogen BondsPhenolic OH with ASP145; Amide NH with GLU98
Hydrophobic InteractionsEthyl group with LEU25; Butyl chain with VAL78, ILE120
Pi-StackingPhenyl ring with PHE140

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. In the context of this compound, computational screening can be employed to identify novel biological targets for this compound.

This process, often referred to as reverse docking or target fishing, involves docking the ligand against a large database of known protein structures. By analyzing the docking scores and binding modes across this panel of proteins, potential new targets for which the compound shows high affinity can be identified. This approach can uncover previously unknown mechanisms of action or new therapeutic applications for the compound. For example, a virtual screening campaign could reveal that this compound has a high predicted affinity for a particular enzyme implicated in an inflammatory pathway, suggesting a potential anti-inflammatory role. Structure-based virtual screening has proven to be an effective tool in identifying novel inhibitors for various targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. Cheminformatics involves the use of computational methods to analyze and manage large datasets of chemical information.

QSAR models can be developed to predict the biological activity of this compound and its analogs. These models are built by establishing a mathematical relationship between a set of molecular descriptors and the observed biological activity. Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its physicochemical, electronic, and steric properties.

To develop a QSAR model, a dataset of compounds with known activities is required. For a series of N-(hydroxyphenyl)butanamide derivatives, descriptors such as lipophilicity (logP), molar refractivity, topological polar surface area (TPSA), and various electronic and steric parameters would be calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create a model that can predict the activity of new, untested compounds. Such models are invaluable for prioritizing the synthesis of the most promising candidates and for designing new molecules with improved activity profiles. The development of robust QSAR models relies on the careful selection of descriptors and validation of the model's predictive power. nih.govmdpi.com

Table 2: Example Molecular Descriptors for a QSAR Study of this compound Analogs

CompoundLogPTPSA (Ų)Molecular WeightBiological Activity (IC50, µM)
This compound2.852.9221.285.2
Analog 1 (R=CH3)2.552.9207.258.1
Analog 2 (R=Cl)3.252.9241.713.5
Analog 3 (R=OCH3)2.762.1237.286.4

A significant advantage of QSAR and cheminformatics analyses is the ability to identify the key structural features that are most influential for the biological activity of a series of compounds. By examining the coefficients of the descriptors in a QSAR model, it is possible to determine which molecular properties have a positive or negative impact on the desired activity.

For this compound and its derivatives, a QSAR study might reveal that increased lipophilicity in a specific region of the molecule enhances activity, while bulky substituents at another position are detrimental. This information provides a clear and actionable guide for medicinal chemists to design more potent and selective compounds. For instance, the analysis might highlight the critical role of the intramolecular hydrogen bond in maintaining a planar conformation necessary for optimal receptor binding. Cheminformatics tools can also be used to visualize these structure-activity relationships, for example, through pharmacophore modeling, which defines the essential 3D arrangement of functional groups required for biological activity.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 2 Ethyl N 2 Hydroxyphenyl Butanamide Derivatives

Correlating Structural Variations with Modulations in Biological Activity

Systematic structural modifications of the 2-ethyl-N-(2-hydroxyphenyl)butanamide scaffold have revealed key insights into the determinants of its biological activity. Research on analogous N-(hydroxyphenyl)alkanamides has demonstrated that both the aliphatic chain and the substituted phenyl ring are critical for activity.

One area of investigation has been the alteration of the alkyl chain. For instance, in a study of N-(2-hydroxyethyl)amide derivatives, variations in the length of the acyl chain were shown to significantly impact anticonvulsant activity. Specifically, derivatives with longer acyl chains, such as N-(2-hydroxyethyl)palmitamide and N-(2-hydroxyethyl)stearamide, exhibited more potent anticonvulsant effects compared to shorter-chain analogues. nih.gov This suggests that the lipophilicity and length of the alkyl portion of the molecule play a significant role in its interaction with its biological target.

The position of the hydroxyl group on the phenyl ring is another critical factor. Studies on N-(hydroxyphenyl)alkanamides have shown that the relative position of the hydroxyl group (ortho, meta, or para) influences the compound's properties and biological interactions. gaacademy.org For example, the ortho-hydroxyl group in the parent compound can form an intramolecular hydrogen bond with the amide nitrogen, which can affect the molecule's conformation and its ability to bind to target proteins.

Furthermore, research on N-(2-hydroxyphenyl)-2-propylpentanamide, a compound structurally similar to this compound, has demonstrated that the combination of the N-(2-hydroxyphenyl) moiety with a branched alkyl chain can lead to potent anti-proliferative activity in cancer cell lines. nih.gov This analogue showed significantly better IC50 values compared to its parent compound, valproic acid, highlighting the importance of the aryl amide portion for this specific biological effect. nih.gov

The following interactive table summarizes the impact of structural variations on the biological activity of related N-(hydroxyphenyl)alkanamide derivatives.

CompoundStructural VariationObserved Biological ActivityReference
N-(2-hydroxyethyl)decanamideC10 acyl chainAnticonvulsant activity (ED50 = 22.0 mg/kg) nih.gov
N-(2-hydroxyethyl)palmitamideC16 acyl chainEnhanced anticonvulsant activity (ED50 = 23.3 mg/kg) nih.gov
N-(2-hydroxyethyl)stearamideC18 acyl chainPotent anticonvulsant activity (ED50 = 20.5 mg/kg) nih.gov
N-(2-hydroxyphenyl)-2-propylpentanamideBranched alkyl chain and ortho-hydroxyphenyl groupImproved anti-proliferative activity in cancer cells nih.gov

Identification of Key Pharmacophoric Groups for Desired Biological Effects

A pharmacophore is an abstract representation of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For the N-(hydroxyphenyl)alkanamide class of compounds, several key pharmacophoric features can be identified that are crucial for their biological activity. These features are derived from the spatial arrangement of essential chemical groups that interact with the target receptor or enzyme.

Pharmacophore modeling studies on related compounds, such as N-hydroxyphenyl acrylamides, have identified a common five-point pharmacophore. researchgate.net This model typically includes:

Two hydrogen bond acceptors: These are often associated with the carbonyl oxygen of the amide group and the hydroxyl oxygen on the phenyl ring.

One hydrogen bond donor: The hydroxyl group on the phenyl ring and the amide N-H group can both act as hydrogen bond donors.

Two aromatic rings (or hydrophobic regions): The phenyl ring itself provides a key aromatic/hydrophobic interaction, and the ethylbutanamide portion contributes a hydrophobic region that can interact with nonpolar pockets in the binding site.

The relative spatial arrangement of these features is critical for proper binding and subsequent biological response. The ortho-position of the hydroxyl group on the phenyl ring in this compound allows for a specific orientation of the hydrogen bond donor and acceptor features, which can be crucial for selectivity towards its biological target.

Influence of Stereochemical Configuration on Molecular Recognition and Activity

Stereochemistry plays a pivotal role in the biological activity of chiral drugs, as biological systems, such as enzymes and receptors, are themselves chiral. biomedgrid.comresearchgate.net The this compound molecule contains a chiral center at the carbon atom to which the ethyl group and the amide nitrogen are attached. Therefore, it can exist as two enantiomers, the (R)- and (S)-isomers.

The spatial arrangement of the substituents around this chiral center can significantly affect how the molecule fits into a binding site. researchgate.net One enantiomer may exhibit a much higher affinity for the target than the other, or the two enantiomers may even have different, or opposing, biological effects. biomedgrid.com For example, in many neurologically active compounds, the biological activity resides primarily in one of the enantiomers.

While specific studies on the stereoselectivity of this compound derivatives are not widely available, the general principles of stereochemistry in drug action strongly suggest that the biological activity of this compound is likely to be stereospecific. The differential binding of the enantiomers can be attributed to the three-point attachment model, where three of the four groups around the chiral center must interact with specific complementary sites on the receptor for optimal binding. A change in the configuration at the chiral center would alter the spatial orientation of these groups, potentially disrupting one or more of these critical interactions.

Design Principles for Rational Modification and Optimization of Analogues

The rational design of analogues of this compound with improved properties is guided by the SAR and pharmacophore information discussed previously. The goal of such modifications is to enhance potency, selectivity, and pharmacokinetic properties. nih.gov

Key design principles include:

Bioisosteric Replacement: This involves replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's characteristics. For example, the hydroxyl group on the phenyl ring could be replaced with other hydrogen-bonding groups to modulate binding affinity and metabolic stability.

Scaffold Hopping: This strategy involves modifying the core structure of the molecule while retaining the key pharmacophoric features. nih.gov This can lead to the discovery of novel chemical classes with improved properties.

Structure-Based Drug Design: If the three-dimensional structure of the biological target is known, computational techniques like molecular docking can be used to design analogues that fit optimally into the binding site. nih.gov This approach was successfully used in the design of N-(2-hydroxyphenyl)-2-propylpentanamide, where docking simulations were used to select the most promising candidate for synthesis and biological evaluation. nih.gov

Optimization of Lipophilicity: The balance between hydrophilicity and lipophilicity is critical for a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The length and branching of the alkyl chain can be modified to fine-tune this balance.

Systematic Exploration of Substituent Effects on Molecular Interactions

Systematic variation of substituents on the this compound scaffold allows for a detailed exploration of their effects on molecular interactions and biological activity.

Substituents on the Phenyl Ring: The electronic and steric properties of substituents on the phenyl ring can significantly influence the molecule's interaction with its target. Electron-withdrawing groups (e.g., -Cl, -NO2) or electron-donating groups (e.g., -OCH3, -CH3) can alter the acidity of the phenolic hydroxyl group and the electron density of the aromatic ring, thereby affecting hydrogen bonding and aromatic interactions.

O-Alkylation of the Hydroxyl Group: Studies on N-(3-hydroxyphenyl)benzamide derivatives have shown that O-alkylation of the phenolic hydroxyl group can modulate biological activity. researchgate.net The introduction of different alkyl chains at this position can influence the compound's lipophilicity and its ability to act as a hydrogen bond donor.

The following interactive table summarizes the effects of different O-alkyl substituents on the enzyme inhibitory activity of N-(3-hydroxyphenyl)benzamide.

Substituent (at 3-OH)Butylcholinesterase IC50 (µM)Acetylcholinesterase IC50 (µM)Lipoxygenase IC50 (µM)Reference
-H (parent compound)158.81> 200> 200 researchgate.net
-CH2CH3 (Ethyl)> 200> 200> 200 researchgate.net
-CH2CH2CH3 (Propyl)139.12> 200> 200 researchgate.net
-CH2(CH2)2CH3 (Butyl)120.45> 200> 200 researchgate.net

Data from a study on N-(3-hydroxyphenyl)benzamide derivatives, presented to illustrate the principle of substituent effects.

This systematic approach to modifying the structure of this compound and its analogues is essential for developing a comprehensive understanding of its SAR and for the successful design of new therapeutic agents.

Emerging Research Directions and Future Perspectives for 2 Ethyl N 2 Hydroxyphenyl Butanamide

Exploration of Unconventional Biological Targets and Pathways

There is no available research detailing the exploration of unconventional biological targets or pathways for 2-ethyl-N-(2-hydroxyphenyl)butanamide. Scientific investigations into how this specific compound interacts with novel receptors, enzymes, or signaling cascades have not been published. As such, any discussion of its potential therapeutic applications based on such interactions would be entirely speculative.

Application in Materials Science and Interdisciplinary Fields

Information regarding the application of this compound in materials science or other interdisciplinary fields is not present in the current scientific literature. There are no studies on its potential use in the development of new polymers, functional materials, or as a component in nanotechnology or other advanced material applications.

Integration with Artificial Intelligence and Machine Learning in Chemical Design

There are no published reports of this compound being a subject of chemical design or discovery projects that integrate artificial intelligence and machine learning. While AI and ML are increasingly used in drug discovery and materials science to predict molecular properties and design new compounds, this specific molecule does not appear in public datasets or research articles related to such computational approaches.

Collaborative Research Initiatives in Amide Chemistry and Biology

No collaborative research initiatives with a specific focus on this compound have been identified. While there are numerous collaborations in the broader fields of amide chemistry and chemical biology, none have specifically highlighted this compound as a primary subject of their investigations in their publications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-ethyl-N-(2-hydroxyphenyl)butanamide?

  • Methodology : The compound can be synthesized via amide bond formation between 2-ethylbutanoyl chloride and 2-aminophenol. A typical procedure involves:

Dissolving 2-aminophenol in anhydrous dichloromethane under nitrogen.

Adding triethylamine as a base to deprotonate the amine.

Dropwise addition of 2-ethylbutanoyl chloride at 0°C, followed by stirring at room temperature for 12 hours.

Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

  • Key Considerations : Monitor reaction progress using TLC and confirm structure via 1^1H NMR (e.g., aromatic protons at δ 6.8–7.2 ppm and amide NH at δ 8.1–8.3 ppm) .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Primary Methods :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm the presence of the hydroxyphenyl group (δ 6.8–7.2 ppm) and ethylbutanamide chain (e.g., methylene protons at δ 1.2–1.6 ppm).
  • IR Spectroscopy : Detect amide C=O stretch (~1650–1680 cm1^{-1}) and phenolic O-H stretch (~3200–3500 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]+^+ at m/z 222.1497).
    • Validation : Compare spectral data with computational predictions (e.g., PubChem’s InChI key for analogous amides) .

Advanced Research Questions

Q. How can researchers design experiments to assess the enzyme inhibitory activity of this compound?

  • Experimental Design :

Target Selection : Prioritize enzymes with phenolic substrate-binding pockets (e.g., tyrosinase or cytochrome P450 isoforms) due to the compound’s hydroxyphenyl moiety.

In Vitro Assays : Use fluorometric or colorimetric assays (e.g., inhibition of tyrosinase-mediated L-DOPA oxidation).

Controls : Include positive inhibitors (e.g., kojic acid) and solvent-only blanks.

Dose-Response Analysis : Calculate IC50_{50} values across a concentration range (1–100 μM).

  • Data Interpretation : Address solubility issues by using DMSO stocks (<1% v/v) and validate results with kinetic studies (e.g., Lineweaver-Burk plots) .

Q. How should discrepancies in reported solubility data for this compound be resolved?

  • Root Cause Analysis : Variability may arise from differences in solvent polarity, pH (phenolic OH pKa ~10), or crystallization conditions.
  • Methodological Adjustments :

  • Use standardized solvents (e.g., PBS for aqueous solubility, DMSO for stock solutions).
  • Perform solubility studies under controlled pH (e.g., buffered solutions at pH 7.4 and 10).
  • Characterize polymorphs via X-ray diffraction if crystalline forms are observed .

Q. What strategies optimize yield in multi-step syntheses of this compound derivatives?

  • Key Strategies :

Protection of Hydroxyphenyl Group : Use tert-butyldimethylsilyl (TBS) ethers to prevent side reactions during alkylation/acylation steps.

Catalytic Enhancements : Employ coupling agents like HATU or EDCI for efficient amide bond formation.

Temperature Control : Maintain low temperatures (–20°C) during sensitive steps to minimize decomposition.

Workflow Efficiency : Use inline purification systems (e.g., flash chromatography) to reduce intermediate losses.

  • Case Study : Analogous brominated amides achieved 75% yield via TBS protection and HATU-mediated coupling .

Data Contradiction Analysis

Q. How can conflicting bioactivity data for this compound across studies be reconciled?

  • Potential Causes :

  • Differences in assay conditions (e.g., cell lines, incubation times).
  • Structural analogs (e.g., brominated vs. ethyl-substituted amides) exhibiting varied reactivity.
    • Resolution Framework :

Meta-Analysis : Compare IC50_{50} values across studies using standardized units (e.g., μM).

Structure-Activity Relationship (SAR) : Identify critical substituents (e.g., ethyl chain vs. halogens) impacting binding affinity.

Orthogonal Assays : Validate results with alternative methods (e.g., SPR for binding kinetics).

  • Example : Brominated analogs showed enhanced enzyme inhibition due to halogen bonding, while ethyl groups may prioritize hydrophobic interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.